Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Overview
Description
Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring fused with a pyrrolidine ring, and a hydroxyl group attached to the cyclopentane ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable precursor, followed by cyclization and subsequent purification . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: SOCl2, PBr3, and other halogenating agents under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simple alcohol with a cyclopentane ring.
Pyrrolidine: A simple amine with a pyrrolidine ring.
Cyclopentylamine: An amine with a cyclopentane ring.
Uniqueness
Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is unique due to its fused ring structure, which combines the properties of both cyclopentane and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXZUMCDLBBQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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